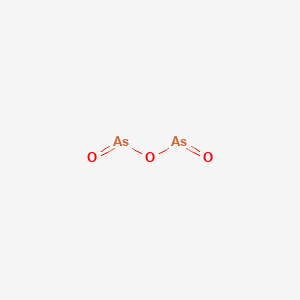
Terbium(III,IV) oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Terbium(III,IV) oxide, also known as tetraterbium heptaoxide, is a compound with the chemical formula Tb₄O₇. It is a dark brown-black hygroscopic solid and one of the main commercial terbium compounds. This compound is unique because it contains terbium in both the +3 and +4 oxidation states, making it a valuable material in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Terbium(III,IV) oxide is typically produced by igniting terbium oxalate or terbium sulfate in air. The oxalate route, which involves heating terbium oxalate at around 1000°C, is preferred due to its lower temperature requirement and the production of a purer product. The sulfate route requires higher temperatures and often results in a product contaminated with other oxygen-rich oxides .
Industrial Production Methods: In industrial settings, this compound is produced by heating terbium metal oxalate in air. This method is favored for its efficiency and the high purity of the resulting product. The compound is then used as a precursor for the preparation of other terbium compounds .
Types of Reactions:
Oxidation and Reduction: this compound can lose oxygen when heated at high temperatures, and at moderate temperatures (around 350°C), it can reversibly lose oxygen, making it useful as a redox catalyst in reactions involving oxygen.
Reactions with Acids: It reacts with hot concentrated acids to produce terbium(III) salts.
Common Reagents and Conditions:
Hydrochloric Acid: Used to form terbium(III) chloride.
Sulfuric Acid: Used to produce terbium(III) sulfate.
Major Products:
Terbium(III) Chloride: Formed from the reaction with hydrochloric acid.
Terbium(III) Sulfate: Formed from the reaction with sulfuric acid.
Scientific Research Applications
Terbium(III,IV) oxide has a wide range of applications in scientific research and industry:
Redox Catalyst: It is used as a redox catalyst in reactions involving oxygen due to its ability to reversibly lose oxygen at moderate temperatures.
Glass and Ceramics Manufacturing: It is used in the manufacture of glass, optics, and ceramics.
Analytical Reagents: Nanoparticles of terbium oxide are used as analytical reagents for the determination of drugs in food.
Mechanism of Action
The mechanism by which terbium(III,IV) oxide exerts its effects is primarily through its redox properties. It can act as a catalyst in redox reactions involving oxygen, where it can reversibly lose and gain oxygen atoms. This property is similar to that of vanadium pentoxide, allowing it to facilitate various oxidation and reduction processes .
Comparison with Similar Compounds
Terbium(III) Oxide (Tb₂O₃): A sesquioxide of terbium, primarily in the +3 oxidation state.
Terbium(IV) Oxide (TbO₂): Contains terbium in the +4 oxidation state.
Praseodymium(III,IV) Oxide (Pr₆O₁₁): Similar redox properties and used in similar applications.
Uniqueness: Terbium(III,IV) oxide is unique due to its mixed oxidation states, which provide it with versatile redox properties. This makes it particularly valuable as a catalyst in various chemical reactions and in the production of other terbium compounds .
Properties
InChI |
InChI=1S/7O.4Tb |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZVBPNIJCKCMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Tb]O[Tb](=O)O[Tb](=O)O[Tb]=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O7Tb4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701027020 |
Source


|
| Record name | Terbium(III,IV) oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701027020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
747.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-6-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B7798046.png)












